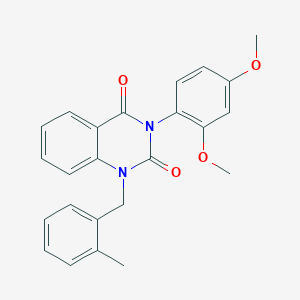
3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMQD, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The unique chemical structure of DMQD makes it an attractive target for researchers exploring novel drug candidates, as well as for those investigating the mechanisms underlying various biological processes.
Applications De Recherche Scientifique
Green Chemistry Synthesis
Quinazoline-2,4(1H,3H)-dione derivatives have been synthesized using environmentally friendly methods. For instance, cesium carbonate catalyzed efficient synthesis utilizing carbon dioxide and 2-aminobenzonitriles highlights the push towards sustainable chemistry practices. Such methods emphasize reducing harmful emissions and employing renewable resources, indicating the compound's role in green chemistry innovations (Patil et al., 2008).
Novel Synthetic Routes
The exploration of novel synthetic routes for quinazoline derivatives is a significant area of research. Studies have focused on solvent-free synthesis, highlighting the importance of developing more efficient and environmentally friendly synthetic methods. This research not only contributes to the fundamental understanding of chemical reactions but also opens new pathways for the synthesis of pharmacologically relevant compounds (Mizuno et al., 2007).
Pharmaceutical Intermediates
Quinazoline derivatives serve as key intermediates in the synthesis of several drugs, showcasing their importance in pharmaceutical research. The versatility of these compounds as intermediates underscores their potential in drug development, particularly in the creation of medications targeting various diseases (Vessally et al., 2017).
Antitumor Activities
Some quinazoline-2,4(1H,3H)-dione derivatives have demonstrated antitumor proliferation activities, indicating their potential in cancer research. The ability to inhibit the growth of human tumor cell lines suggests these compounds could be explored further for their therapeutic potentials in oncology (Zhou et al., 2013).
Catalysis and Green Chemistry
Innovative uses of quinazoline derivatives in catalysis and as part of green chemistry methodologies have been reported. These applications highlight the role of such compounds in advancing sustainable industrial processes, particularly those involving carbon dioxide fixation and transformation into value-added chemicals (Lu et al., 2014).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-8-4-5-9-17(16)15-25-20-11-7-6-10-19(20)23(27)26(24(25)28)21-13-12-18(29-2)14-22(21)30-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKCEVMCKUDITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)
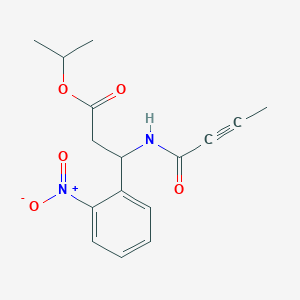

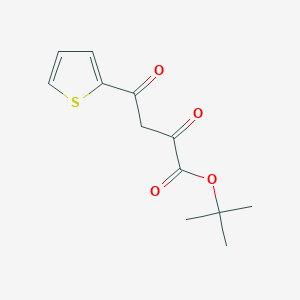
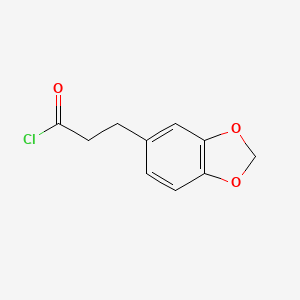
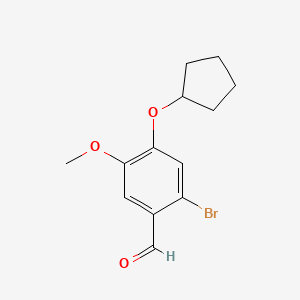
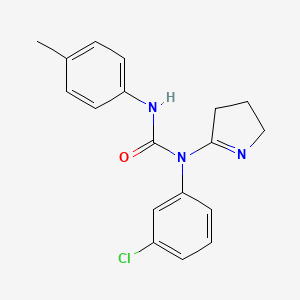
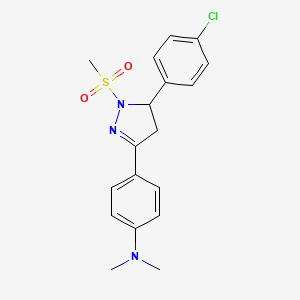

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)
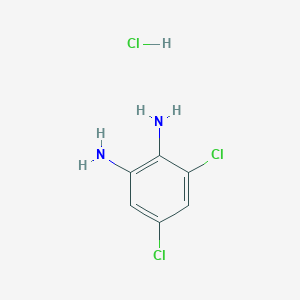
![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)